molecular formula C31H44N6O8S B12304253 Metkephamide acetate

Metkephamide acetate

Cat. No.: B12304253
M. Wt: 660.8 g/mol
InChI Key: MCEMSMUXOSFTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Opioid Peptide Discovery

The journey into the realm of endogenous opioid peptides began with the observation that the body possesses receptors capable of binding to opiate drugs like morphine bps.ac.ukwikipedia.orgbiologists.comfupress.net. This led researchers to hypothesize the existence of naturally occurring substances within the body that could activate these receptors. In 1975, a pivotal moment occurred when John Hughes and Hans Kosterlitz, working at the University of Aberdeen, Scotland, identified and characterized the first endogenous opioid peptides: methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin) bps.ac.ukwikipedia.orgfupress.netpbs.orglatimes.comwikipedia.org. These pentapeptides, derived from the Greek word "kephalos" meaning "in the head," were found in brain extracts and demonstrated morphine-like activity bps.ac.ukwikipedia.orgbiologists.compbs.org. Subsequently, other research groups discovered additional opioid peptides, including β-endorphin and dynorphin, further expanding the understanding of this complex system bps.ac.ukstanford.edubritannica.comnih.govnih.gov. These discoveries revealed that the body produces its own internal pain-relieving and mood-regulating molecules, collectively referred to as endorphins wikipedia.orgbritannica.com.

The Emergence of Opioid Peptidomimetics and Analogs in Biomedical Research

The identification of endogenous opioid peptides spurred significant interest in developing synthetic analogs and peptidomimetics. The primary motivation behind this endeavor was to overcome the inherent limitations of natural peptides, such as their rapid degradation by proteases, poor metabolic stability, and limited ability to cross the blood-brain barrier (BBB) wikipedia.orgresearchgate.netnih.gov. Researchers aimed to create molecules that retained or enhanced the desirable pharmacological properties of endogenous opioids, such as potent analgesia, while improving their pharmacokinetic profiles and potentially achieving greater receptor selectivity researchgate.netnih.govcduhr.orgmdpi.comnih.gov. This field of research has led to the synthesis of numerous compounds designed to mimic or modulate the activity of endogenous opioid peptides, offering new avenues for therapeutic development in pain management and other neurological conditions nih.govmdpi.comnih.govumich.edu.

Metkephamide Acetate (B1210297): Derivation and Initial Pharmacological Characterization within Peptide Research

Metkephamide acetate, also known as metkephamide, represents a significant development in the field of synthetic opioid analogs. It is a synthetic pentapeptide derived from [Met]enkephalin wikipedia.orgbiocompare.commiraculousmedicines.combiocat.com. Its specific amino acid sequence is Tyr-D-Ala-Gly-Phe-(N-Me)-Met-NH₂ wikipedia.orgmiraculousmedicines.com.

Properties

Molecular Formula

C31H44N6O8S

Molecular Weight

660.8 g/mol

IUPAC Name

acetic acid;2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]-methylamino]-4-methylsulfanylbutanamide

InChI

InChI=1S/C29H40N6O6S.C2H4O2/c1-18(33-28(40)22(30)15-20-9-11-21(36)12-10-20)27(39)32-17-25(37)34-23(16-19-7-5-4-6-8-19)29(41)35(2)24(26(31)38)13-14-42-3;1-2(3)4/h4-12,18,22-24,36H,13-17,30H2,1-3H3,(H2,31,38)(H,32,39)(H,33,40)(H,34,37);1H3,(H,3,4)

InChI Key

MCEMSMUXOSFTJG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)C(CCSC)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N.CC(=O)O

Origin of Product

United States

Molecular Pharmacology and Receptor Binding Profile of Metkephamide Acetate

Opioid Receptor Subtype Affinities and Selectivity

Metkephamide acetate (B1210297) exhibits a notable affinity across multiple opioid receptor subtypes, demonstrating a complex pharmacological profile. Early research initially suggested a selectivity for delta opioid receptors, but subsequent investigations confirmed that it interacts with both delta and mu opioid receptors nih.gov.

Mu-Opioid Receptor (MOR) Binding Characteristics

Metkephamide acetate acts as a potent agonist at the mu-opioid receptor (MOR) wikipedia.org. Studies indicate that it possesses a high affinity for MOR, with its binding characteristics being roughly equipotent to its affinity for delta-opioid receptors wikipedia.org. The MOR is a primary target for many opioid analgesics, mediating effects such as pain relief, but also contributing to side effects like respiratory depression and dependence frontiersin.org.

Kappa-Opioid Receptor (KOR) Subtype Interactions

This compound demonstrates high affinity and subtype-selectivity for the kappa-3 (κ3) opioid receptor wikipedia.org. Kappa opioid receptors are involved in various physiological processes, including analgesia, dysphoria, and sedation frontiersin.orgchemrxiv.org. The specific affinity for the κ3 subtype suggests a nuanced interaction profile that may differentiate its effects from compounds that interact more broadly with kappa receptor subtypes.

Quantitative Ligand-Receptor Interaction Studies

The characterization of this compound's interaction with opioid receptors relies on established biochemical techniques that quantify ligand-receptor binding. These methods help determine the affinity and selectivity of compounds for specific receptor targets.

Competitive Radioligand Displacement Assays

Competitive radioligand displacement assays are a cornerstone in determining the binding affinity of novel compounds to receptor targets giffordbioscience.comrevvity.com. In this method, a fixed concentration of a radiolabeled ligand, known to bind to a specific opioid receptor subtype (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, or [3H]HS665 for KOR researchgate.net), is incubated with cell membranes or tissues expressing the receptor. Increasing concentrations of the unlabeled test compound, this compound, are added to compete for binding sites giffordbioscience.com. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is measured, from which the inhibition constant (Ki) can be calculated giffordbioscience.comnih.gov. These assays are essential for assessing the relative affinities of this compound for MOR, DOR, and KOR.

Saturation Binding Analyses

Saturation binding analyses are employed to determine fundamental properties of receptor binding, such as the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand giffordbioscience.comrevvity.comnih.gov. In this assay, a fixed amount of receptor preparation is incubated with increasing concentrations of a single radioligand. By analyzing the binding data, researchers can ascertain the affinity of the radioligand for the receptor and the total number of binding sites available. While saturation binding studies are crucial for validating receptor expression levels and characterizing radioligands used in competition assays nih.govnih.gov, direct saturation binding data for this compound itself are not extensively detailed in the provided literature.

Structure Activity Relationship Sar Studies of Metkephamide Acetate

Contribution of Amino Acid Residues to Receptor Recognition

The specific sequence and nature of amino acid residues in Metkephamide (Tyr-D-Ala-Gly-Phe-N(Me)Met-NH2) are critical for its high affinity and activity at opioid receptors. Modifications to these residues have provided significant insights into the structural requirements for receptor binding and signal transduction.

The N-terminal tyrosine residue is a cornerstone for the activity of most opioid peptides, a principle that holds true for Metkephamide. This residue is often considered part of the "message" sequence, the essential pharmacophore responsible for triggering the biological effect. The phenolic hydroxyl group and the protonated amino group of tyrosine are widely recognized as crucial for interacting with specific subsites within the opioid receptor binding pocket.

Research has consistently shown that the N-terminal tetrapeptide sequence Tyr-Gly-Gly-Phe represents the minimum structure required for mu-opioid receptor (MOR) activity in many endogenous opioid peptides like enkephalins. nih.govmdpi.com The structural homology is evident in Metkephamide, where this core motif is modified. Studies involving the replacement of the N-terminal tyrosine in other opioid peptides have demonstrated its critical role; substitution with an analogue lacking the phenolic hydroxyl group, for instance, can result in compounds that act as opioid antagonists rather than agonists. nih.gov This underscores the indispensable contribution of the tyrosine residue to the agonistic properties of opioid peptides.

Table 1: Key Moieties of N-Terminal Tyrosine and Their Function

MoietyPutative Function in Receptor Binding
Phenolic Hydroxyl Group Forms a critical hydrogen bond with the receptor, essential for agonist activity.
Protonated Amino Group Engages in an ionic interaction with an acidic residue in the receptor binding pocket.
Aromatic Ring Participates in hydrophobic or aromatic stacking interactions within the receptor.

A key modification in Metkephamide compared to the native [Met]-enkephalin (Tyr-Gly-Gly-Phe-Met) is the substitution of glycine (B1666218) at position 2 with a D-alanine residue. This strategic replacement is a common and highly effective strategy in opioid peptidomimetic design. mdpi.comencyclopedia.pub The incorporation of a D-amino acid serves two primary purposes:

Enhanced Metabolic Stability: Natural peptides are often rapidly degraded by peptidases in the body. The L-amino acid configuration is the natural substrate for these enzymes. Introducing a D-amino acid at position 2 makes the peptide bond between residues 1 and 2 resistant to cleavage by aminopeptidases, significantly prolonging the peptide's half-life.

Favorable Conformational Constraints: The D-alanine substitution alters the peptide's backbone geometry, inducing a specific turn structure that is believed to be the "bioactive conformation" for high-affinity receptor binding. This conformational restriction can enhance both potency and receptor selectivity. nih.gov In contrast to enkephalin analogs, where D-Ala substitution enhances stability and activity, similar modifications in other endogenous peptides like endorphins may not yield the same benefits, highlighting the specific context of the peptide backbone. nih.gov

The naturally occurring opioid peptide dermorphin (B549996) (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) also contains a D-alanine at position 2, and it is known to be a highly potent and selective mu-opioid agonist, further validating the importance of this substitution. researchgate.net

Another critical feature of Metkephamide is the N-methylation of the methionine residue at position 5 (N(Me)Met). This modification, where a methyl group is added to the nitrogen atom of the peptide bond, is a powerful tool in medicinal chemistry to refine the properties of a peptide. researchgate.netnih.gov

The primary effects of N-methylation include:

Conformational Restriction: N-methylation reduces the rotational freedom around the peptide bond, constraining the peptide backbone. nih.govencyclopedia.pub This pre-organization of the molecule into a specific shape can reduce the entropic penalty of binding to the receptor, thereby increasing affinity. The synthetic opioid DAMGO, a potent and selective MOR agonist, also utilizes N-methylation to achieve its high potency. encyclopedia.pubmdpi.com

Improved Enzymatic Resistance: Similar to D-amino acid substitution, N-methylation can protect the peptide from degradation by peptidases, further enhancing its biological lifetime. nih.gov

Multiple N-methylation has been explored as a strategy to drastically improve the metabolic stability and intestinal permeability of other bioactive peptides. nih.govresearchgate.net

Conformational Determinants of Ligand-Receptor Fit

The three-dimensional shape, or conformation, of Metkephamide is a crucial determinant of its ability to bind effectively to opioid receptors. The modifications discussed above—D-alanine substitution and N-methylation—work in concert to stabilize a specific conformation that presents the key pharmacophoric groups (the tyrosine amine and phenol, the phenylalanine aromatic ring) in the optimal orientation for receptor interaction.

Conformational analysis of various opioid peptides has revealed that different receptor subtypes may prefer ligands with distinct shapes. For instance, high-affinity binding to the mu-receptor is often associated with a beta-II-turn-type structure, whereas high-affinity delta-receptor ligands may adopt a more compact conformer. nih.gov The conformational constraints imposed on Metkephamide are designed to favor the conformation recognized by the mu- and delta-opioid receptors. By restricting the molecule's flexibility, these modifications ensure that the peptide spends more time in its active shape, leading to a higher probability of successful binding.

Rational Design Principles for Enhanced Opioid Peptidomimetic Functionality

Metkephamide acetate (B1210297) is a prime example of the successful application of rational design principles to overcome the limitations of natural opioid peptides, such as enkephalins. These principles aim to create "peptidomimetics"—molecules that mimic the structure and function of peptides but have improved drug-like properties. nih.govencyclopedia.pub

The key strategies employed in the design of Metkephamide and other advanced opioid peptidomimetics include:

Incorporation of Unnatural Amino Acids: As seen with D-alanine, this enhances stability and induces a favorable conformation. mdpi.com

N- and C-Terminal Modifications: The C-terminal amide (NH2) in Metkephamide, instead of a free carboxylate, protects against carboxypeptidases and can also influence receptor interactions.

Backbone Modifications: N-methylation is a classic example of backbone modification that restricts conformation and improves stability. researchgate.net

Cyclization: Although Metkephamide is a linear peptide, cyclization is another powerful strategy used to create highly potent and selective opioid ligands by severely restricting conformational freedom. nih.gov

The overarching goal of these rational design approaches is to develop ligands with high receptor affinity and selectivity, improved metabolic stability, and better pharmacokinetic profiles. mdpi.com By understanding the SAR of molecules like Metkephamide, researchers can continue to design novel analgesics with potentially fewer side effects than traditional opioids. nih.gov

Table 2: Summary of Rational Design Strategies in Metkephamide

Design PrincipleSpecific Modification in MetkephamidePrimary Benefit(s)
D-Amino Acid Substitution D-Alanine at position 2Increased enzymatic stability, favorable conformation for receptor binding.
Backbone Modification N-Methylation of Methionine at position 5Conformational restriction, increased stability, enhanced lipophilicity.
C-Terminal Modification C-terminal Amide (-NH2)Protection from carboxypeptidase degradation.

Biochemical Stability and Enzymatic Degradation Pathways of Metkephamide Acetate

Proteolytic Resistance and Metabolic Half-Life in Biological Systems

The structural modifications in Metkephamide acetate (B1210297) are intended to confer greater resistance to enzymatic cleavage, thereby prolonging its presence and activity in biological environments. This enhanced stability is a key factor in its potential as a therapeutic agent.

Stability Against Endogenous Peptidases

Endogenous peptidases, prevalent throughout the body, are responsible for the rapid degradation of native peptides, including enkephalins. Metkephamide acetate is engineered to resist the action of many of these enzymes. Studies on similar stable peptide analogues suggest that modifications, such as the incorporation of D-amino acids or altered peptide bonds, can significantly shield the molecule from cleavage by common peptidases like aminopeptidases and carboxypeptidases. While specific data for this compound is limited, its design implies a degree of protection against these ubiquitous enzymes, contributing to a potentially longer metabolic half-life compared to unmodified enkephalins.

Comparative Stability with Parent Enkephalin Peptides

Native enkephalins, such as methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin), are characterized by short biological half-lives, often measured in minutes, due to their susceptibility to rapid enzymatic hydrolysis. This compound, by virtue of its synthetic modifications, is expected to demonstrate superior stability when compared to these parent peptides. These modifications are typically aimed at preventing cleavage at critical peptide bonds that are readily targeted by endogenous peptidases. Therefore, this compound is anticipated to exhibit a significantly prolonged metabolic half-life, allowing for sustained pharmacological activity.

Identification of Specific Enzymatic Degradation Mechanisms

The degradation of peptides in biological systems involves a complex interplay of various enzymes. Identifying the specific enzymes responsible for this compound's breakdown is essential for predicting its fate in different tissues and physiological conditions.

Role of Brush Border Aminopeptidases in Gastrointestinal Degradation

In the gastrointestinal (GI) tract, brush border aminopeptidases (BBAPs) play a significant role in the breakdown of orally administered peptides. These enzymes, located on the apical surface of intestinal epithelial cells, can cleave peptides from the N-terminus. If this compound were to be administered orally, its stability against BBAPs would be a critical determinant of its bioavailability. While specific studies on this compound's interaction with BBAPs are not widely published, analogues designed for oral delivery often incorporate modifications to resist such enzymatic activity. The presence of specific amino acid sequences or non-natural amino acids could confer resistance to these enzymes.

Influence of pH and Enzyme Inhibition on Peptide Integrity

The integrity of peptides can be influenced by both the local pH environment and the presence of enzyme inhibitors. Extreme pH conditions, particularly in the stomach, can lead to denaturation and hydrolysis of peptide bonds. Furthermore, the efficacy of this compound could be modulated by co-administration with enzyme inhibitors that target specific peptidases involved in its degradation. For instance, if a particular aminopeptidase (B13392206) is identified as a primary degradative enzyme, inhibiting its activity could enhance the peptide's stability and duration of action. The sensitivity of this compound to pH variations and the potential for therapeutic modulation via enzyme inhibition would require detailed investigation.

Characterization of Degradation Products in Preclinical Models

Characterizing the resulting fragments after enzymatic degradation is vital for understanding the complete metabolic profile of this compound. Preclinical models, such as in vitro enzyme assays and in vivo studies in animal models, are employed to identify these degradation products.

Hypothetical Data Table 1: Comparative Stability of this compound vs. Met-Enkephalin Against Select Peptidases

Enzyme ClassThis compound StabilityMet-Enkephalin StabilityNotes
Aminopeptidases (e.g., LAP)HighLowResistance attributed to structural modifications.
CarboxypeptidasesModerate to HighLowDepending on C-terminal modifications.
EndopeptidasesVariableVariableSusceptibility depends on specific internal peptide bonds targeted.

Note: This table is illustrative, based on general principles of peptide stability and the known rapid degradation of native enkephalins. Specific experimental data for this compound is required for definitive values.

Studies in preclinical models would typically involve incubating this compound with relevant enzyme preparations or administering it to animals and then analyzing biological samples (e.g., plasma, urine) using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC). These analyses would identify and quantify the parent compound and its various breakdown products. The identification of these metabolites can provide insights into the specific cleavage sites and the enzymes involved in its metabolic clearance.

Intracellular Signaling Mechanisms and Molecular Interactions of Metkephamide Acetate

Opioid Receptor-Mediated Signal Transduction Pathways

As an agonist for μ- and δ-opioid receptors, Metkephamide's primary mechanism of action involves the activation of intracellular signaling pathways coupled to these receptors. Opioid receptors belong to the superfamily of GPCRs, which transduce extracellular signals into intracellular responses through the activation of heterotrimeric G-proteins. khanacademy.orgresearchgate.netnih.gov The binding of an agonist like Metkephamide induces a conformational change in the receptor, which in turn activates the associated G-protein, leading to the modulation of various downstream effectors. koreamed.org

Opioid receptors, including the μ and δ subtypes targeted by Metkephamide, predominantly couple to the Gi/o family of heterotrimeric G-proteins. researchgate.net The "i" and "o" designators refer to their inhibitory and "other" functions, respectively. When Metkephamide binds to its receptor, it facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. nih.gov This activation step causes the dissociation of the Gα(i/o)-GTP subunit from the Gβγ dimer. researchgate.net

Both dissociated components, Gα(i/o)-GTP and the Gβγ complex, are active signaling molecules that modulate distinct downstream effector systems. The primary effector enzyme regulated by the Gαi subunit is adenylyl cyclase. nih.gov By inhibiting adenylyl cyclase, the activated Gαi subunit reduces the intracellular production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Table 1: Key Components in Metkephamide-Initiated G-Protein Signaling

ComponentClass/FamilyPrimary Role in Pathway
Metkephamide Acetate (B1210297)Opioid Peptide AgonistInitiates signal by binding to μ- and δ-opioid receptors.
Opioid ReceptorG-Protein Coupled ReceptorTransduces extracellular signal to the intracellular environment.
Gi/o ProteinHeterotrimeric G-ProteinCouples receptor activation to effector modulation.
Adenylyl CyclaseEffector EnzymeCatalyzes the conversion of ATP to cAMP; its activity is inhibited by Gαi.
Gβγ SubunitG-Protein Subunit ComplexModulates ion channels and other signaling proteins.

The inhibition of adenylyl cyclase by the Gαi subunit is a canonical signaling outcome for μ- and δ-opioid receptor agonists. This action directly leads to a decrease in the intracellular concentration of cAMP. nih.gov Cyclic AMP is a crucial second messenger that activates Protein Kinase A (PKA). nih.gov Consequently, by suppressing cAMP levels, Metkephamide attenuates the activity of the PKA signaling cascade. nih.gov This reduction in PKA activity affects the phosphorylation state and function of numerous downstream proteins, including transcription factors, enzymes, and ion channels, thereby altering cellular function. nih.gov The hydrolysis of cAMP to the inactive 5'-AMP is carried out by phosphodiesterase (PDE) enzymes, which terminates the signal. nih.gov

While direct studies on Metkephamide's specific effects on protein kinase pathways are limited, the broader pharmacology of GPCRs, including opioid receptors, involves complex regulation of cascades like the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways. wikipedia.orgnih.gov These pathways are critical regulators of cell proliferation, survival, differentiation, and apoptosis. wikipedia.org

Activation of the MAPK/ERK pathway can be initiated by the Gβγ subunits released upon GPCR activation. wikipedia.org This cascade involves a sequential phosphorylation and activation of proteins, typically Raf (a MAP3K), MEK (a MAP2K), and finally ERK (a MAPK). wikipedia.org Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, altering gene expression. wikipedia.org

The PI3K/AKT pathway is another key signaling cascade that can be influenced by GPCRs. nih.govhaematologica.orgmdpi.com Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits proteins like AKT to the cell membrane where it is activated through phosphorylation. cellsignal.com Activated AKT is a central node in signaling that promotes cell survival and growth by phosphorylating a wide array of downstream targets. cellsignal.com

Ligand-Induced Receptor Dynamics (e.g., Internalization, Recycling) in Cellular Models

Prolonged or repeated exposure to an agonist typically leads to receptor desensitization, a process that dampens the cellular response. A key mechanism in this process is receptor internalization (endocytosis). For opioid receptors, agonist-induced internalization is a well-documented phenomenon that varies significantly depending on the specific ligand. ucla.edunih.gov For example, some agonists like etorphine and the endogenous peptide DAMGO robustly promote the internalization of the μ-opioid receptor, whereas morphine is a notably poor inducer of this process. nih.govcore.ac.uk

The process generally begins with the phosphorylation of the receptor, which promotes the binding of β-arrestin proteins. This complex then targets the receptor to clathrin-coated pits for endocytosis into the cell. ucla.edu Once internalized, receptors can be either recycled back to the plasma membrane, leading to resensitization, or targeted to lysosomes for degradation, a process known as downregulation. core.ac.uk While specific studies detailing Metkephamide's capacity to induce internalization are not prominent, peptidic opioid agonists generally promote receptor endocytosis. researchgate.net This process is a critical determinant of the duration and intensity of the signal generated by the ligand.

Atomic and Molecular Interactions at the Ligand-Binding Site

The interaction between Metkephamide and its receptor is governed by precise atomic and molecular forces within the ligand-binding pocket. The binding sites of opioid receptors are located within the transmembrane helices of the protein. u-szeged.hu The binding pocket can be conceptually divided into a highly conserved lower region, which is crucial for the binding of the tyramine (B21549) moiety found in most opioids, and a more variable upper region that contributes to subtype selectivity. u-szeged.hu As a derivative of [Met]enkephalin, the N-terminal tyrosine residue of Metkephamide is expected to play a critical role in anchoring the peptide into this conserved pocket.

Hydrogen bonds are fundamental to the stability and specificity of ligand-receptor interactions. nih.gov In opioid receptors, a highly conserved aspartate residue in the third transmembrane helix (TM3) is known to form a critical hydrogen bond or ionic interaction with the protonated amine of opioid ligands. nih.gov Furthermore, the hydroxyl group of the ligand's tyrosine (or tyramine moiety) often forms hydrogen bonds with other conserved residues, such as a histidine in TM6. nih.gov These hydrogen bonds are energetically significant and contribute substantially to the binding affinity of the ligand. The specific arrangement and strength of the hydrogen bonding network formed by Metkephamide within the binding pocket dictate its affinity and efficacy at the μ- and δ-opioid receptors.

Table 2: Predicted Molecular Interactions for Peptide Opioids at the Receptor Binding Site

Interaction TypeLigand MoietyKey Receptor Residue (Conserved)Significance
Hydrogen Bond / IonicProtonated Amine (Tyr1)Aspartate (TM3)Primary anchor point for binding; crucial for affinity.
Hydrogen BondHydroxyl Group (Tyr1)Histidine (TM6), Tyrosine (TM7)Contributes to binding affinity and ligand orientation.
Hydrophobic InteractionsPhenylalanine Ring (Phe4)Hydrophobic pockets in TM helicesOrients the ligand and contributes to subtype selectivity.

Hydrophobic and Van der Waals Interactions in Ligand Recognition

The binding of Metkephamide acetate to opioid receptors is significantly influenced by hydrophobic and Van der Waals interactions. These non-covalent forces are crucial for the initial recognition and stabilization of the ligand within the receptor's binding pocket. The peptide structure of Metkephamide, which is an analog of [Met]enkephalin, contains several nonpolar residues that engage with hydrophobic regions of the receptor.

The N-terminal tyrosine residue, a critical component for the interaction of endogenous opioid peptides with their receptors, facilitates receptor binding through key hydrophobic contacts. frontiersin.org The aromatic ring of the tyrosine residue in Metkephamide is believed to insert into a hydrophobic pocket within the receptor, forming favorable Van der Waals interactions with the surrounding nonpolar amino acid side chains.

Furthermore, the phenylalanine residue at position 4 of the Metkephamide peptide sequence contributes significantly to the hydrophobic binding. The phenyl group of this residue is well-positioned to interact with a hydrophobic sub-pocket in the opioid receptor. Molecular modeling studies of similar opioid peptides suggest that this interaction is a key determinant of binding affinity and selectivity.

Table 1: Potential Hydrophobic and Van der Waals Interactions of this compound with Opioid Receptor Residues

Metkephamide Residue Interacting Receptor Residues (Hypothesized) Type of Interaction
Tyrosine (Tyr) Aromatic and aliphatic residues in the binding pocket Hydrophobic, Van der Waals
D-Alanine (D-Ala) Nonpolar residues adjacent to the main binding cavity Van der Waals
Phenylalanine (Phe) Hydrophobic sub-pocket residues Hydrophobic, Van der Waals

| N-Methyl-Methionine (N-Me-Met) | Aliphatic side chains within the receptor | Van der Waals |

Electrostatic Interactions and Salt Bridges

Electrostatic interactions, particularly the formation of salt bridges, are fundamental to the high-affinity binding of this compound to opioid receptors. A primary and highly conserved interaction for many opioid ligands is the formation of a salt bridge between the protonated amine of the ligand and a conserved aspartate residue in the third transmembrane helix (TM3) of the receptor. nih.govresearchgate.net For Metkephamide, the N-terminal tyrosine contains a primary amine group that is protonated at physiological pH. This positively charged group forms a strong ionic bond with the negatively charged carboxylate group of the conserved aspartate residue (Asp147 in the µ-opioid receptor). nih.govnih.gov This interaction is considered essential for the initial anchoring of the ligand and for triggering the conformational changes in the receptor that lead to its activation. nih.gov

In addition to this critical salt bridge, other electrostatic interactions can contribute to the binding and stabilization of Metkephamide. The hydroxyl group of the N-terminal tyrosine can act as a hydrogen bond donor, potentially interacting with polar residues within the binding pocket. Computational studies on various opioid ligands have highlighted the importance of a network of hydrogen bonds in stabilizing the ligand-receptor complex. nih.gov

Table 2: Potential Electrostatic Interactions and Salt Bridges of this compound with Opioid Receptor Residues

Metkephamide Functional Group Interacting Receptor Residue (Hypothesized) Type of Interaction
N-terminal Amine (protonated) Conserved Aspartate (e.g., Asp147 in µ-receptor) Salt Bridge, Ionic Bond
Tyrosine Hydroxyl Group Polar residues (e.g., Histidine, Tyrosine) Hydrogen Bond

| Peptide Backbone Amides | Amino acid side chains or backbone groups | Hydrogen Bonds |

Preclinical Research Methodologies and in Vivo/in Vitro Models for Metkephamide Acetate

In Vitro Pharmacological Characterization Techniques

In vitro methodologies are essential for dissecting the molecular interactions of Metkephamide acetate (B1210297) with its presumed targets, such as opioid receptors, and for assessing its functional consequences at the cellular level.

Preparation and Utilization of Tissue Homogenates for Binding Assays

Tissue homogenates serve as a fundamental preparation for receptor binding studies, allowing for the investigation of ligand affinity and specificity. This approach involves disrupting tissue to release membrane-bound receptors, which are then incubated with radiolabeled ligands. Saturation binding assays are employed to determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, while competition binding assays assess the ability of Metkephamide acetate to displace a known radioligand from the receptor, thereby quantifying its affinity (Ki). perceptive.comnih.gov These assays provide crucial information about how a compound interacts with specific receptor sites. However, specific data detailing the preparation and utilization of tissue homogenates for this compound binding assays, including reported affinity constants (Kd or Ki) for opioid receptors, were not found within the provided search snippets. perceptive.comnih.gov

Application of Cell Lines Expressing Recombinant Opioid Receptors

Cell lines engineered to stably express specific recombinant opioid receptors (μ, δ, or κ) are widely used in pharmacological characterization. Chinese Hamster Ovary (CHO) cells are frequently utilized as host cells for the expression of these receptors, enabling controlled studies of ligand-receptor interactions and downstream signaling. genscript.comnih.govsciopen.comrevvity.comrevvity.com For example, cell lines co-expressing human μ-opioid receptor (hMOR) and specific G protein subunits can be employed to study agonist-induced signaling events, such as changes in intracellular calcium levels. genscript.comsciopen.com While cell lines expressing recombinant opioid receptors are available for such studies, the provided search results did not detail specific experiments where this compound was characterized using these recombinant cell line systems. genscript.comsciopen.com

Functional Assays for Receptor Activation and Effector Coupling

Functional assays are critical for evaluating the biological activity of this compound by measuring downstream signaling events mediated by receptor activation. For opioid receptors, common functional assays include measuring adenylyl cyclase inhibition, activation of G protein-gated inwardly rectifying potassium channels, or inhibition of voltage-dependent calcium channels, all of which are coupled to G proteins. nih.gov Other widely used assays involve monitoring changes in intracellular calcium levels (Ca2+ mobilization), inositol (B14025) phosphate (B84403) (IP1) accumulation, or extracellular signal-regulated kinase (ERK1/2) phosphorylation. genscript.comsciopen.comnih.govnih.gov These assays help determine a compound's efficacy (EC50) as an agonist or antagonist. Although these methodologies are well-established for characterizing receptor activation and effector coupling, specific functional data, such as EC50 or IC50 values for this compound in assays related to opioid receptor activation, were not detailed in the provided search snippets. genscript.comnih.govsciopen.comnih.govnih.gov

In Vivo Animal Models for Investigating Mechanisms of Action

In vivo animal models are essential for understanding the systemic effects and mechanisms of action of this compound within a complex biological system.

Rodent Models for Central Nervous System Investigations

Rodent models, particularly rats and mice, are extensively used to investigate the central nervous system (CNS) effects of pharmacological agents, including their analgesic properties and mechanisms of action. uni-mainz.denih.govnih.govumich.edunih.gov this compound has been studied for its analgesic efficacy, notably in the context of postoperative pain, indicating potential activity within the CNS. nih.gov However, the provided search snippets did not offer detailed methodologies or specific research findings from rodent CNS models that directly elucidate the mechanisms of action of this compound, such as specific behavioral paradigms or neurochemical analyses. uni-mainz.denih.govnih.govumich.edunih.govnih.govgoogleapis.com

Models for Peripheral Systemic Investigations (e.g., Intestinal Metabolism Studies)

Research focusing on the peripheral systemic effects of this compound has extensively examined its intestinal absorption and metabolism in preclinical models, primarily utilizing rats. umich.edu Studies employing rat intestinal models, including brush border membrane vesicles (BBMVs) and intestinal perfusion techniques, have characterized this compound's interaction with the gastrointestinal tract and its subsequent systemic availability.

Key Research Findings:

Intestinal Uptake: this compound was observed to be transported across the intestinal brush border membrane, suggesting that the peptide can be taken up by intestinal cells. umich.edu

Intestinal Metabolism: The peptide undergoes significant metabolism by aminopeptidases present in the brush border membrane of the gut wall. umich.edu

Metabolic Inactivation: The extent of metabolic inactivation was found to vary depending on the specific intestinal segment investigated and decreased in the axial direction along the intestine. umich.edu

Systemic Clearance: Pharmacokinetic studies involving intravenous (IV) administration demonstrated a rapid clearance of this compound from the blood. umich.edu

Elimination Half-Life: Following IV dosing, this compound exhibited a terminal elimination half-life of 19 minutes. umich.edu

Oral Bioavailability: Oral administration of this compound resulted in negligible bioavailability of the unchanged compound, underscoring the substantial pre-systemic metabolism occurring in the gastrointestinal tract. umich.edu

Data Tables

Broader Neuroscience Research Implications and Future Directions for Metkephamide Acetate

Utility as a Research Tool for Opioid Receptor Biology

The precise interactions of metkephamide acetate (B1210297) with different opioid receptor subtypes have made it an indispensable tool for investigating opioid receptor biology.

Metkephamide acetate's ability to interact with multiple opioid receptor subtypes, particularly the delta (δ) and mu (μ) receptors with roughly equipotent affinity, and its high affinity and subtype-selectivity for the kappa-3 (κ3) receptor, allows researchers to probe the conformational states of these receptors. Studies suggest that different ligands can stabilize distinct receptor conformations, leading to biased signaling, where certain downstream pathways are preferentially activated over others mdpi.commdpi.comelifesciences.orgnih.gov. While this compound's specific role in defining these biased signaling pathways is an area of ongoing research, its multi-receptor activity provides a basis for understanding how different ligands engage receptor complexes.

This compound's potent agonist activity at μ- and δ-opioid receptors, and its affinity for κ3-opioid receptors, has been critical in delineating the functional roles of these receptor subtypes wikipedia.orgnih.gov. Research indicates that μ-opioid receptors are primarily associated with supraspinal analgesia, euphoria, and respiratory depression, while δ-opioid receptors are largely found in the brain with less well-studied effects, though they also play a role in analgesia nih.govpainphysicianjournal.com. The κ-opioid receptors are implicated in spinal analgesia, sedation, dysphoria, and respiratory depression nih.govpainphysicianjournal.com. This compound's contribution lies in its use as a tool to activate these receptors, allowing researchers to observe and characterize the downstream physiological and behavioral outcomes, thereby contributing to the understanding of their specific functions in pain modulation and other neurological processes wikipedia.orgnih.govnih.gov.

Contributions to Endogenous Opioid System Understanding

This compound, as a derivative of [Met]enkephalin, offers a unique perspective on the endogenous opioid system.

As a synthetic analog of [Met]enkephalin, this compound provides insights into the enkephalinergic pathways. Enkephalins are endogenous opioid peptides that play a pivotal role in pain modulation by inhibiting the release of neurotransmitters involved in pain perception mdpi.com. This compound's stability against proteolytic degradation, with a half-life of approximately 60 minutes compared to the mere seconds of [Met]enkephalin, allows for more sustained and observable effects, aiding in the study of enkephalin's modulatory actions wikipedia.org. Its use helps researchers understand how modifications to endogenous peptides can alter their pharmacokinetic properties and pharmacological effects within these pathways.

This compound's pharmacological profile can be compared with other major endogenous opioid peptides, such as β-endorphin and dynorphins oup.comnews-medical.netmdpi.comtmc.edu. While β-endorphins primarily bind to μ-opioid receptors, enkephalins (including [Met]enkephalin) predominantly bind to δ- and μ-opioid receptors, and dynorphins are primarily associated with κ-opioid receptors oup.comnews-medical.netmdpi.comtmc.edu. This compound's affinity for both μ and δ receptors, and its selectivity for κ3, allows for comparative studies that highlight the nuanced interactions between different endogenous opioid peptides and their respective receptor targets, contributing to a broader understanding of the endogenous opioid system's complexity wikipedia.orgnih.govoup.commdpi.com.

Methodological Advancements Inspired by this compound Research

Strategies for Enhancing Peptide Stability and Central Nervous System Penetration

Despite this compound's inherent advantages in stability and CNS penetration, the development of peptide-based therapeutics and research tools for CNS applications often necessitates further optimization mdpi.com. Peptides generally face challenges related to poor in vivo stability against proteolysis, which can lead to impractically short biological half-lives and diminished bioavailability mdpi.com. To address these limitations, various strategies are employed to enhance peptide metabolic stability. These include modifications to the peptide's N- and C-termini, incorporation of D-amino acids or other unnatural amino acids, and alterations to the peptide backbone, such as the development of peptidomimetics mdpi.comabyntek.com. Cyclization of the peptide sequence is another effective method, increasing structural rigidity and resistance to enzymatic degradation mdpi.comabyntek.com. Further techniques involve peptide bond substitution, PEGylation, alkyl chain incorporation, hydrophobic ion-pairing (HIP) to shield charged groups, and the use of co-solvents, viscosity enhancers, and specific buffer systems to maintain optimal pH and reduce degradation rates mdpi.commdpi.com. Crosslinking peptides can also create higher-order structures, thereby improving stability abyntek.com.

Enhancing CNS penetration requires strategies that increase passive permeability across the BBB and reduce efflux transport mechanisms nih.gov. Nanoparticle-based drug delivery systems are a promising avenue, offering improved brain targeting and prolonged residence time mdpi.comnih.gov. These systems can be engineered with specific ligands that bind to receptors or transporters on CNS endothelial cells, facilitating receptor-mediated transcytosis (RMT) across the BBB mdpi.commdpi.com. Chemical modifications, such as creating lipotropic surfaces on drugs or employing chemical drug delivery systems (CDDS) that link drugs to bioremovable targeting materials, are also explored nih.gov. Additionally, strategies like immunoliposomes, which involve conjugating antibodies (e.g., targeting the transferrin receptor) to liposomes, have shown potential for improving BBB penetration nih.gov. While methods for temporary BBB disruption exist, they may also increase clearance rates mdpi.com.

Table 1: Comparative Stability of Metkephamide vs. [Met]enkephalin

PeptideIn Vivo Half-lifeBasis for Stability
[Met]enkephalinSecondsUnmodified peptide structure
Metkephamide~60 minutesModifications to N- and C-terminals, D-amino acid

Development of Novel Peptide-Based Probes for Neurobiological Investigations

The inherent high affinity and specificity of peptides for biological targets make them highly suitable candidates for the development of novel neurobiological probes mdpi.com. These probes are essential tools for investigating complex physiological and pathological processes within the brain, allowing researchers to visualize, quantify, and understand molecular interactions and pathways. Modifications that enhance a peptide's stability, solubility, bioactivity, and specificity are paramount for creating effective probes abyntek.com.

This compound's established properties position it as a valuable scaffold for developing such probes. Its potent agonist activity across μ-, δ-, and κ3-opioid receptors provides a specific targeting mechanism for these critical neuromodulatory systems wikipedia.org. The peptide's demonstrated ability to cross the BBB ensures that probes derived from it can reach their intended CNS targets wikipedia.org. Furthermore, its enhanced metabolic stability means that a derived probe can persist in the brain for a sufficient duration to allow for meaningful observation and data acquisition, unlike native peptides that are rapidly degraded wikipedia.org.

Future directions for developing novel peptide-based probes using this compound can leverage various modification strategies. Radiolabeling, for instance, with isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), can transform this compound into a PET tracer mdpi.com. Such a radiolabeled probe could map the distribution and occupancy of opioid receptors in vivo, offering insights into pain pathways, addiction mechanisms, or the progression of neurological disorders. Fluorescent labeling, by conjugating fluorophores like fluorescein (B123965) isothiocyanate (FITC) to the peptide, would enable visualization of its localization and interaction with opioid receptors at the cellular and tissue levels, aiding in detailed microscopic studies abyntek.com. Amino acid substitutions, including the use of D-amino acids or other unnatural amino acids, can further refine receptor selectivity and binding affinity, allowing for the creation of probes that specifically target particular opioid receptor subtypes mdpi.comabyntek.com. Additionally, conjugating this compound to nanoparticles could facilitate targeted delivery to specific brain regions or enable multimodal imaging capabilities, combining PET with other imaging modalities mdpi.comnih.gov.

Table 2: Strategies for Developing Peptide-Based Neurobiological Probes Using this compound

Modification StrategyPurposeExample Application (this compound)Relevant Source
Radiolabeling (e.g., ¹¹C, ¹⁸F)In vivo imaging (PET) to visualize receptor distribution and occupancy.Radiolabeled this compound could map μ, δ, and κ3-opioid receptor binding in the brain, aiding in understanding pain pathways or neurodegenerative diseases. mdpi.com
Fluorescent Labeling (e.g., FITC)In vitro/in vivo imaging to visualize localization and receptor interactions at cellular/tissue level.Fluorescently tagged this compound could track its distribution within specific brain regions or visualize its binding to opioid receptors on neurons. abyntek.com
Amino Acid Substitution (D-amino acids, unnatural AA)Enhance stability, alter receptor affinity/selectivity, improve pharmacokinetic properties.Introducing specific D-amino acids or other modifications could fine-tune this compound's interaction with opioid receptor subtypes, creating selective probes. mdpi.comabyntek.com
Conjugation to NanoparticlesTargeted delivery, enhanced brain penetration, or multimodal imaging capabilities.This compound conjugated to nanoparticles could improve its delivery to specific brain areas or allow for combined PET/fluorescence imaging. mdpi.comnih.gov

Compound List:

this compound

[Met]enkephalin

Q & A

Q. How to validate this compound’s selectivity across opioid receptor subtypes?

  • Methodological Answer :

Competitive Binding Assays : Use CHO cells transfected with MOR, DOR, and KOR; calculate Ki values via Cheng-Prusoff equation .

Functional Selectivity : Measure β-arrestin recruitment (BRET assays) vs. G-protein activation (GTPγS binding) .

Computational Docking : Perform molecular dynamics simulations with receptor crystal structures (e.g., PDB: 4DKL) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.